

Unveiling the-Chemical Identity of Sofosbuvir Impurity K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sofosbuvir impurity K	
Cat. No.:	B15567125	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a direct-acting antiviral agent that inhibits the RNA polymerase NS5B.[1] As with any pharmaceutical compound, the purity profile of Sofosbuvir is critical to its safety and efficacy. This technical guide provides an in-depth look at **Sofosbuvir impurity K**, a known process-related impurity. This document will delineate its chemical structure, offer insights into its analytical characterization, and provide representative experimental protocols for its analysis and potential synthesis, aiding researchers in their drug development and quality control efforts.

Chemical Structure of Sofosbuvir Impurity K

Sofosbuvir Impurity K is definitively identified as the chloro-analog of Sofosbuvir. In this impurity, the fluorine atom at the 2'-position of the sugar moiety is substituted with a chlorine atom.

 $IUPAC\ Name:\ is opropyl\ ((((2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate$

CAS Number: 1496552-51-2[2][3]

Molecular Formula: C22H29ClN3O9P[3]



Molecular Weight: 545.91 g/mol [2]

The structural difference between Sofosbuvir and **Sofosbuvir Impurity K** is illustrated in the diagram below. This seemingly minor halogen exchange can have significant implications for the molecule's biological activity and safety profile, necessitating its careful monitoring and control in the final drug product.

Quantitative Data Summary

Detailed quantitative data for **Sofosbuvir Impurity K**, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are typically provided in the Certificate of Analysis (CoA) from various chemical suppliers that offer this compound as a reference standard.[3] While the complete spectra are proprietary to the suppliers, the following table summarizes the key analytical parameters for Sofosbuvir and its impurity K.

Parameter	Sofosbuvir	Sofosbuvir Impurity K	Reference
Molecular Formula	C22H29FN3O9P	C22H29CIN3O9P	[3]
Molecular Weight	529.45 g/mol	545.91 g/mol	[2]
Appearance	White to off-white solid	Solid	[2]
Purity (typical)	>98%	>98%	[4]

Experimental Protocols

Analytical Method for the Determination of Sofosbuvir and its Impurities by RP-HPLC

This protocol is a representative method adapted from published literature for the analysis of Sofosbuvir and its related impurities.[5][6][7][8]

- a. Chromatographic Conditions:
- Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm[5]



• Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 0.03M KH2PO4 adjusted to pH 2.5) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture.[5][8]

Flow Rate: 1.0 mL/min[8]

Detection: UV at 260 nm[5]

Injection Volume: 10-20 μL

• Column Temperature: 25-30 °C

b. Standard and Sample Preparation:

- Standard Solution: Accurately weigh and dissolve Sofosbuvir and Sofosbuvir Impurity K
 reference standards in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final
 concentration of approximately 0.4 mg/mL for Sofosbuvir and 0.025 mg/mL for the impurity.
 [6]
- Sample Solution: Prepare the sample solution from the bulk drug or formulation to achieve a similar concentration of the active pharmaceutical ingredient as the standard solution.
- c. System Suitability:
- Inject the standard solution multiple times and evaluate parameters such as theoretical plates, tailing factor, and relative standard deviation of the peak areas to ensure the chromatographic system is suitable for the analysis.

Conceptual Synthesis of Sofosbuvir Impurity K

A specific, detailed synthesis protocol for **Sofosbuvir Impurity K** is not readily available in the public domain. However, based on the known synthesis of Sofosbuvir and other halogenated nucleoside analogs, a plausible synthetic route can be conceptualized.[9][10] The key step would involve the introduction of the chlorine atom at the 2'-position of the ribose sugar precursor, followed by the coupling with the uracil base and subsequent phosphoramidation.

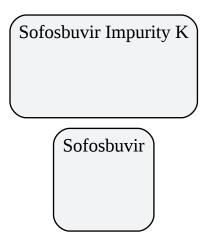
The logical workflow for such a synthesis is depicted in the diagram below. It is important to note that this represents a generalized pathway, and the specific reagents, reaction conditions,



and purification methods would require extensive experimental optimization.

Visualizations

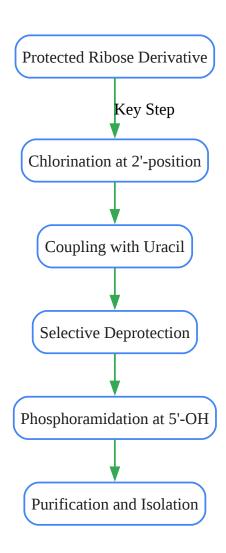
Structural comparison of Sofosbuvir and Impurity K.



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Caption: Structural comparison of Sofosbuvir and Impurity K.





Conceptual synthesis workflow for Sofosbuvir Impurity K.

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Caption: Conceptual synthesis workflow for **Sofosbuvir Impurity K**.

Conclusion

Sofosbuvir Impurity K is the 2'-chloro analog of Sofosbuvir. Its control and monitoring are essential for ensuring the quality and safety of the final drug product. While detailed proprietary data and protocols are held by reference standard suppliers, this guide provides a comprehensive overview of its chemical structure and outlines representative analytical and synthetic approaches based on available scientific literature. This information serves as a valuable resource for researchers and professionals engaged in the development and manufacturing of Sofosbuvir.



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References

- 1. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification Oriental Journal of Chemistry [orientjchem.org]
- 2. CAS: 1496552-51-2 | CymitQuimica [cymitquimica.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Medchemexpress LLC HY-I0515 1mg Medchemexpress, Sofosbuvir impurity K CAS:1496552-51-2 | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Validation of RP-HPLC Method for Determination of Sofosbuvir in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the-Chemical Identity of Sofosbuvir Impurity K: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567125#what-is-the-chemical-structure-of-sofosbuvir-impurity-k]

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